2-Ethoxy-3-(trifluoromethyl)pyridine
Overview
Description
2-Ethoxy-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 849934-82-3. It has a molecular weight of 191.15 and its IUPAC name is 2-ethoxy-3-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, including 2-Ethoxy-3-(trifluoromethyl)pyridine, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3-(trifluoromethyl)pyridine is represented by the linear formula C8H8F3NO .Chemical Reactions Analysis
The major use of TFMP derivatives, including 2-Ethoxy-3-(trifluoromethyl)pyridine, is in the protection of crops from pests . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-3-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Reactions
2-Ethoxy-3-(trifluoromethyl)pyridine and related compounds have been the subject of research due to their utility in synthesizing fluorinated pyridines and heterocycles, which are of interest in medicinal chemistry and materials science. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the importance of trifluoromethyl pyridines in organic synthesis (Honey et al., 2012). Additionally, studies have shown that α-halogen substituted β-ethoxyvinyl trifluoromethyl ketones react with 2-aminopyridine to yield trifluoroacetyl-containing heterocycles, further demonstrating the compound's role in synthesizing fluorinated organic molecules (Kacharova et al., 2002).
Applications in Organic Chemistry
The compound has been utilized in the preparation of novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, showcasing its role in the development of new heterocyclic compounds with potential applications in various fields (Krishnaiah & Narsaiah, 2001). The versatility of 2-ethoxy-3-pyridylboronic acid, derived from 2-ethoxypyridine, in Suzuki cross-coupling reactions to synthesize highly-functionalized 3-aryl/heteroaryl-pyridines further underscores the importance of ethoxy-trifluoromethyl pyridines in facilitating complex organic syntheses (Thompson et al., 2005).
Advanced Material Synthesis
Research has also explored the use of 2-ethoxy-3-(trifluoromethyl)pyridine derivatives in synthesizing advanced materials. For example, 4-(2-tetrathiafulvalenyl-ethenyl)pyridine radical cation salts containing poly(beta-diketonate) rare earth complexes have been synthesized, demonstrating the compound's utility in creating materials with unique photoluminescent and magnetic properties (Pointillart et al., 2009).
Safety And Hazards
Future Directions
Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-ethoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-13-7-6(8(9,10)11)4-3-5-12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQUVTHKBOALAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655284 | |
Record name | 2-Ethoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-(trifluoromethyl)pyridine | |
CAS RN |
849934-82-3 | |
Record name | 2-Ethoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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